LTX-401 (dihydrochloride)

Description

LTX-401 (dihydrochloride) is a synthetic, amphipathic β(2,2)-amino acid derivative with potent oncolytic and immunogenic cell death (ICD)-inducing properties. Structurally, its dihydrochloride form indicates the presence of two hydrochloric acid molecules, which may enhance solubility and stability compared to monohydrochloride salts . LTX-401 selectively accumulates in the Golgi apparatus, disrupting its structure and triggering a cascade of mitochondrial-dependent and caspase-independent cell death pathways. This mechanism is distinct from other oncolytic agents, as it bypasses classical apoptosis pathways and induces all hallmarks of ICD, including calreticulin (CALR) exposure, ATP release, HMGB1 migration, and type I interferon responses . Preclinical studies demonstrate its efficacy in eradicating tumors and establishing long-term immune memory in murine models .

Properties

Molecular Formula |

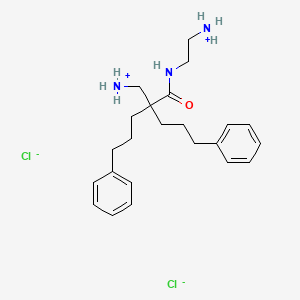

C23H35Cl2N3O |

|---|---|

Molecular Weight |

440.4 g/mol |

IUPAC Name |

[2-(2-azaniumylethylcarbamoyl)-5-phenyl-2-(3-phenylpropyl)pentyl]azanium;dichloride |

InChI |

InChI=1S/C23H33N3O.2ClH/c24-17-18-26-22(27)23(19-25,15-7-13-20-9-3-1-4-10-20)16-8-14-21-11-5-2-6-12-21;;/h1-6,9-12H,7-8,13-19,24-25H2,(H,26,27);2*1H |

InChI Key |

GYDPAWIYVHOSOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(CCCC2=CC=CC=C2)(C[NH3+])C(=O)NCC[NH3+].[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LTX-401 (dihydrochloride) begins with the construction of its β(2,2)-amino acid backbone, a non-natural amino acid derivative designed for amphipathic properties. The core structure is assembled via stepwise coupling reactions, typically employing carbodiimide-based activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP). These reagents facilitate the formation of amide bonds between carboxyl and amine groups, critical for stabilizing the compound’s tertiary structure.

Post-coupling, the intermediate undergoes cyclization to enhance its membrane-permeabilizing activity. Reaction solvents such as dichloromethane (DCM) or dimethylformamide (DMF) are used under inert nitrogen atmospheres to prevent oxidation. The final dihydrochloride salt is formed by treating the free base with hydrochloric acid, followed by precipitation in cold diethyl ether to yield a crystalline solid.

Starting Materials and Reagents

Key precursors for LTX-401 include commercially available β-amino acids and hydrophobic side chains that confer amphipathicity. The selection of starting materials ensures high enantiomeric purity, as stereochemical integrity is crucial for biological activity. Reagent-grade solvents (e.g., DCM, DMF) and catalysts (e.g., DMAP, EDCI) are employed to minimize side reactions.

Table 1: Representative Starting Materials and Their Roles

| Component | Role | Purity Standard |

|---|---|---|

| β(2,2)-Amino acid | Backbone construction | ≥98% (HPLC) |

| Hydrophobic acyl group | Membrane interaction | ≥95% (NMR) |

| EDCI·HCl | Coupling agent | ≥99% (titration) |

| DMAP | Catalytic base | ≥98% (GC) |

Purification and Isolation Techniques

Crude LTX-401 is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile in water containing 0.1% trifluoroacetic acid (TFA). Fractions containing the target compound are lyophilized to remove volatile solvents, yielding a white powder. The dihydrochloride form is further recrystallized from a mixture of ethanol and hydrochloric acid to achieve >99% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Analytical Characterization Methods

Structural Elucidation

- NMR Spectroscopy : ¹H and ¹³C NMR spectra verify the compound’s structure, with characteristic peaks for β-amino acid protons (δ 3.1–3.5 ppm) and aromatic side chains (δ 6.8–7.4 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 369.2 [M+H]⁺, consistent with the theoretical molecular weight of 368.9 g/mol.

Formulation and Stability Considerations

LTX-401 (dihydrochloride) is formulated for intratumoral administration. A stock solution (10 mM) is prepared in dimethyl sulfoxide (DMSO) and diluted in phosphate-buffered saline (PBS) for in vivo use. The compound exhibits stability for ≥6 months at -20°C, with no detectable degradation by HPLC.

Table 2: Standard Stock Solution Preparation

| Parameter | Value |

|---|---|

| Molecular weight | 368.9 g/mol |

| Solubility in DMSO | 50 mg/mL |

| Working concentration | 10 mM (3.69 mg/mL) |

Quality Control and Validation

Batch consistency is ensured through:

Comparative Analysis with Related Compounds

LTX-401’s Golgi-targeting mechanism distinguishes it from other oncolytics like LTX-315 (mitochondrial targeting) and doxorubicin (DNA intercalation). Unlike paclitaxel, which stabilizes microtubules, LTX-401 induces rapid oncosis and immunogenic necrosis, enhancing antitumor immunity.

Challenges and Optimization in Synthesis

Early synthetic routes faced low yields (≤30%) due to incomplete coupling reactions. Optimizing EDCI/DMAP stoichiometry (1:1.2 molar ratio) improved yields to 65–70%. Recrystallization from ethanol/HCl reduced residual solvent levels below International Council for Harmonisation (ICH) limits (DMSO <500 ppm).

Chemical Reactions Analysis

Membrane Permeabilization and Structural Disruption

LTX-401's amphipathic structure enables rapid integration into lipid bilayers, disrupting cellular and organelle membranes. This interaction is concentration-dependent and occurs within minutes of exposure .

-

Kinetics : At 54–108 μM concentrations, LTX-401 induces >50% cell death within 30 minutes and near-total cytotoxicity by 90 minutes .

-

Mechanism : The compound forms pores in plasma membranes, leading to oncosis (cell swelling) and cytoplasmic vacuolization, as observed via electron microscopy .

Table 1: Comparative Cytotoxic Kinetics

| Compound | Time to 50% Cell Death | Concentration | Target Cells |

|---|---|---|---|

| LTX-401 | 30 min | 54–108 μM | JM1, B16F1, HepG2 |

| Doxorubicin | >24 hrs | 1–10 μM | JM1 |

| Gemcitabine | >48 hrs | 10–100 μM | JM1 |

Golgi Apparatus Targeting

LTX-401 selectively accumulates in the Golgi apparatus, as confirmed by subcellular fractionation and mass spectrometry .

-

Localization : 70–80% of LTX-401 partitions into Golgi-enriched fractions, compared to <10% in mitochondria .

-

Structural Effects :

Reactive Oxygen Species (ROS) Generation

LTX-401 triggers a 2-fold increase in ROS production at 271 μM, independent of caspase activity .

-

Mechanism : ROS release is secondary to mitochondrial membrane permeabilization, occurring after Golgi disruption .

-

Time Course : Peak ROS levels are observed 45–60 minutes post-treatment .

Danger-Associated Molecular Pattern (DAMP) Release

LTX-401 induces immunogenic cell death by releasing DAMPs, critical for activating antitumor immunity .

Table 2: DAMP Release Kinetics

| DAMP | Detection Method | Time to Release | Concentration | Source |

|---|---|---|---|---|

| HMGB1 | Western blot | 30–90 min | 108 μM | B16F1 cells |

| ATP | Luciferase assay | 60–90 min | 54 μM | JM1 cells |

| Cytochrome c | ELISA | 60 min | 108 μM | JM1 cells |

Mitochondrial Involvement

While LTX-401 primarily targets the Golgi, mitochondrial permeabilization occurs downstream:

-

BAX/BAK Dependency : Cytotoxicity is reduced by 60% in BAX/BAK double-knockout cells .

-

Cytochrome c Release : Detected in supernatants within 60 minutes of treatment, correlating with mitochondrial swelling .

Immunogenic Cell Death (ICD) Signature

Scientific Research Applications

LTX-401 (dihydrochloride) is a novel oncolytic compound designed for local treatment of solid tumors . Formerly known as BAA-1, LTX-401 resembles larger oncolytic peptides with regards to hydrophobicity and cationicity, which allows it to interact with and permeabilize cancer cell membranes . While LTX-401 exerts cytotoxic activity against normal cell lines, it displays selectivity towards human red blood cells . Because it is intended to be a locally administered agent, the selectivity toward normal cells is of less importance compared with systemic interventions .

Scientific Research Applications

- Antitumor Activity LTX-401 has been found to induce focal tumor necrosis, followed by lymphoid infiltration and subsequent complete regression, when locally administered into subcutaneously established B16 melanomas and MCA205 sarcomas .

- Rapid Cytotoxic Effect LTX-401 exhibits rapid cytotoxic activity against JM1 cells, with both tested concentrations leading to similar killing kinetics after 30 minutes of incubation, resulting in a cellular survival rate just below 50% . Within 90 minutes, LTX-401 effectively killed nearly 100% of the cells, leaving only a small subset metabolically active . Chemotherapeutic agents like doxorubicin and gemcitabine require a significantly longer incubation period to exert a similar cytotoxic effect against JM1 cells .

- Primary Necrosis Induction Electron microscopic examination of JM1 cells treated with LTX-401 revealed increased cellular volume caused by swelling (oncosis), formation of intracellular vacuoles, and diminished plasma membrane integrity without drastic morphological changes in nuclei . Distorted cell morphology was observed after just 5 minutes of incubation with LTX-401, manifesting as a loss or reduction of cell surface (microvillus-like pseudopods) and moderate oncosis .

- Release of Reactive Oxygen Species (ROS) LTX-401 promotes the production of reactive oxygen species (ROS) . Incubation of JM1 cells with LTX-401 led to a 2-fold increase in ROS production, suggesting that the release of ROS is secondary to plasma membrane rupture, as ROS is primarily located in mitochondria .

- In Vivo Efficacy In vivo studies have demonstrated the efficacy of LTX-401 against B16 melanomas and JM1 hepatomas . Seven out of ten tumor-bearing rats were cured by LTX-401 treatment, whereas all animals in the control group had to be euthanized by day 23 post-inoculation due to tumor overburden and/or severe ulceration . Animals cured by LTX-401 treatment resisted tumor development upon rechallenge, indicating systemic protection .

- Abscopal Effects LTX-401 is capable of inducing a partial immune-mediated abscopal effect, affecting distal tumor deposits . Three consecutive injections of LTX-401 led to a complete response at the initial tumor site and controlled the growth of an untreated intrahepatic tumor compared with control animals treated with sterile saline .

- Immunogenic Cell Death LTX-401 induces DAMP release in melanoma cells and causes complete regression of B16 melanoma . Anticancer effects resulting from single as well as sequential injections of LTX-401 were boosted in combination with PD-1 and CTLA-4 immune checkpoint . Sequential LTX-401 treatment combined with double checkpoint inhibition of PD-1 and CTLA-4 exhibited strong antineoplastic effects .

Case Studies

- Murine Melanoma Model: The majority of animals treated with intratumoral injections of LTX-401 showed complete and long-lasting remission, demonstrating the potential of LTX-401 as an immunotherapeutic agent for the treatment of solid tumors .

- Rat Model of HCC: Five out of nine intrahepatic tumor-bearing rats were cured by LTX-401 treatment . Tumor-free animals resisted rechallenge, indicating systemic protection, with no drug-related or treatment-related adverse events observed .

Data Table

Mechanism of Action

LTX-401 (dihydrochloride) exerts its effects by targeting the Golgi apparatus, leading to the destruction of its structure. This results in necrotic cell death and the release of immunogenic cell death mediators such as high-mobility group box 1 protein, ATP, and cytochrome c. These mediators stimulate the immune system, leading to antitumor immune responses. The compound’s ability to induce tumor-specific immune responses and protect against tumor rechallenge highlights its potential as an immunotherapeutic agent .

Comparison with Similar Compounds

Subcellular Targeting and Mechanisms

Therapeutic Outcomes

- Immune Memory : LTX-401 induces durable anticancer immunity, with cured mice resisting rechallenge by syngeneic tumors. LTX-315 shows similar efficacy but requires higher doses for comparable immune activation .

- Combination Therapy :

Comparison with Other Golgi-Targeting Agents

Brefeldin A (BFA)

- Interaction with LTX-401 : BFA reduces LTX-401 cytotoxicity by ~50% by inhibiting mitochondrial permeabilization, confirming that LTX-401's Golgi disruption precedes mitochondrial signaling .

- Therapeutic Utility: Unlike LTX-401, BFA lacks intrinsic oncolytic or immunostimulatory effects and is primarily a research tool .

Immunogenic Cell Death (ICD) Inducers

Key ICD Markers Induced by LTX-401 vs. Other Agents

| ICD Marker | LTX-401 | Anthracyclines | Radiation Therapy |

|---|---|---|---|

| CALR Exposure | Yes | Yes | Partial |

| ATP Release | Yes | Yes | No |

| HMGB1 Release | Yes | Yes | Yes |

| Type I Interferon Response | Strong | Weak | Moderate |

Advantages of LTX-401

- Golgi-Specific Priming : Unlike anthracyclines (e.g., doxorubicin) or radiation, LTX-401 initiates ICD via Golgi disruption, avoiding DNA damage-related side effects .

Preclinical Efficacy Data

Tumor Models and Outcomes

| Model | LTX-401 Monotherapy | LTX-401 + Dual ICB | LTX-315 Monotherapy |

|---|---|---|---|

| MCA205 Fibrosarcoma | 70% tumor regression | 100% regression + systemic immunity | 60% regression |

| B16 Melanoma | Complete remission | Not tested | Partial remission |

| TC-1 Lung Cancer | 80% remission | 100% remission | 50% remission |

Q & A

Q. What is the primary mechanism of action of LTX-401 in inducing cancer cell death?

LTX-401 induces cancer cell death through cytolytic activity, characterized by rapid plasma membrane disruption, cytoplasmic vacuolation, mitochondrial swelling, and lysosomal damage. These structural changes lead to immunogenic cell death (ICD), accompanied by the release of damage-associated molecular patterns (DAMPs) such as HMGB1, cytochrome c, and ATP. Key methodologies to study this include transmission electron microscopy (TEM) for ultrastructural analysis and fluorescence-based assays (e.g., LysoTracker) to assess lysosomal integrity .

Q. How does LTX-401 induce DAMP release, and which specific molecules are involved?

LTX-401 triggers DAMP release via sequential processes: HMGB1 (a nuclear protein) is detected in cell supernatants via Western blot within 30 minutes of treatment, while cytochrome c (a mitochondrial DAMP) peaks at 120 minutes post-treatment when measured by ELISA. Extracellular ATP, a potent immunogenic signal, is quantified using luciferase-based assays, showing rapid accumulation within 60 minutes. These temporal differences suggest compartment-specific DAMP release mechanisms .

Q. What experimental models have been used to validate LTX-401’s antitumor efficacy?

The B16F1 murine melanoma model is widely used, with intratumoral LTX-401 injections inducing complete tumor regression in >70% of cases. Histological analysis reveals increased CD3+ T-cell infiltration, indicating immune activation. In vitro studies employ cell lines like B16F1 (melanoma) and A20 (lymphoma) to compare melanocytic vs. non-melanocytic responses, using viability assays (e.g., MTT) and flow cytometry for apoptosis/necrosis quantification .

Advanced Research Questions

Q. How do the temporal dynamics of DAMP release correlate with LTX-401-induced cell death mechanisms?

HMGB1 release precedes plasma membrane rupture (detected at 30 minutes), while cytochrome c accumulates later (120 minutes), indicating mitochondrial involvement only after initial cytolysis. ATP release occurs concurrently with lysosomal disruption (60 minutes), suggesting lysosome-derived ATP contributes to early immunogenic signaling. These dynamics highlight the need for time-resolved sampling in experimental designs .

Q. What methodological challenges arise when quantifying lysosomal disruption in LTX-401-treated cells?

In melanocytic models (e.g., B16F1), lysosomal disruption via LysoTracker fluorescence is confounded by melanosome pigmentation. Non-melanocytic lines (e.g., A20) are used to isolate LTX-401’s lysosomal effects. Parallel assays measuring cathepsin release (e.g., fluorogenic substrates) or lysosomal pH (ratiometric probes) are recommended to validate findings .

Q. Are there contradictions regarding LTX-401’s effects on mitochondrial integrity during early treatment phases?

TEM data show mitochondrial swelling but preserved membrane integrity at 60 minutes, while cytochrome c release peaks later (120 minutes). This suggests LTX-401 indirectly disrupts mitochondria via secondary signals (e.g., oxidative stress) rather than direct membrane permeabilization. Discrepancies may arise from assay sensitivity; cytochrome c ELISA detects extracellular release, whereas intracellular probes (e.g., MitoTracker) are needed to assess real-time mitochondrial health .

Q. How can LTX-401 treatment protocols be optimized to enhance antitumor immunity in vivo?

In murine models, intratumoral LTX-401 administration at 4× IC50 (108 μM) achieves complete remission. Combining LTX-401 with immune checkpoint inhibitors (e.g., anti-PD-1) may amplify T-cell responses. Dose-timing studies are critical, as DAMP release peaks at 120 minutes, suggesting adjuvant therapies should be administered post-LTX-401 to exploit the immunogenic window .

Q. Does LTX-401 align with established hallmarks of immunogenic cell death (ICD)?

Yes: LTX-401 induces ICD markers, including CRT exposure (not directly measured but inferred from T-cell infiltration), ATP release, and HMGB1 secretion. However, its cytolytic mechanism differs from classical ICD inducers (e.g., anthracyclines), necessitating validation of ER stress pathways (e.g., PERK phosphorylation) to fully classify its ICD profile .

Methodological Considerations

- Concentration Gradients : Use LTX-401 at 1×–4× IC50 (27–108 μM) to capture dose-dependent effects on DAMP release and viability .

- Controls : Include untreated cells and lysosomal/mitochondrial inhibitors (e.g., Bafilomycin A1, Cyclosporin A) to isolate organelle-specific contributions .

- In Vivo Endpoints : Monitor tumor volume, survival, and immune cell infiltration (e.g., CD3+/CD8+ T cells via IHC) for at least 30 days post-treatment .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.